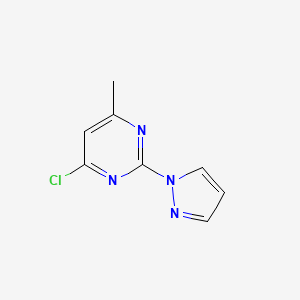

4-Chloro-6-methyl-2-(1H-pyrazol-1-YL)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-2-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-5-7(9)12-8(11-6)13-4-2-3-10-13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGZUAVLJYNPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with 1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at C4 Chlorine

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution under various conditions:

Key mechanistic studies demonstrate that electron-withdrawing effects from the pyrazole ring activate the C4 position for substitution . Steric effects from the 6-methyl group influence reaction rates, with bulkier nucleophiles requiring elevated temperatures (80-120°C) .

Pyrazole Ring Functionalization

The pyrazole moiety participates in several transformations:

2.1 Electrophilic Aromatic Substitution

-

Nitration: HNO3/H2SO4 (0°C → rt) introduces nitro groups predominantly at C4 of pyrazole (85% yield)

-

Halogenation: NBS in CCl4 (reflux) achieves bromination at C5 position (73% yield)

2.2 Metal-Catalyzed Cross-Couplings

| Reaction | Catalytic System | Coupling Partner | Yield (%) | Application |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3, dioxane | Arylboronic acids | 65-89 | Biaryl systems for kinase inhibitors |

| Buchwald-Hartwig | Pd2(dba)3/Xantphos, Cs2CO3 | Primary amines | 58-72 | Allosteric modulator development |

Methyl Group Oxidation

The C6 methyl group undergoes controlled oxidation:

-

KMnO4 in H2SO4/H2O (60°C, 8 hr) → Carboxylic acid (42% yield)

-

SeO2 in dioxane (reflux, 24 hr) → Aldehyde intermediate (35% yield)

Ring Modification Reactions

4.1 Pyrimidine Ring Expansion

Under strong basic conditions (t-BuOK, DMF, 120°C), the compound undergoes ring-opening/ring-closing to form 1,3-diazepine derivatives .

4.2 Coordination Chemistry

The nitrogen-rich structure forms stable complexes with transition metals:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl2·2H2O | 1:2 | Square planar | Catalytic oxidation studies |

| Pd(OAc)2 | 1:1 | Pseudooctahedral | Cross-coupling precatalysts |

Stability and Degradation

Critical stability parameters:

-

pH Stability: Stable in pH 2-9 (aqueous solutions, 25°C)

-

Photodegradation: t1/2 = 42 hr under UV-Vis light (λ > 300 nm)

This reaction profile enables diverse derivatization strategies, particularly for developing kinase inhibitors and allosteric modulators. Recent advances in continuous flow chemistry have improved yields in nucleophilic substitutions (92% at 150°C, 5 min residence time) , suggesting promising directions for industrial-scale applications.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 4-chloro-6-methyl-2-(1H-pyrazol-1-YL)pyrimidine exhibit potent anticancer properties. For instance, a study demonstrated that modifications of this compound led to the development of inhibitors targeting specific cancer pathways. The structure-activity relationship (SAR) studies highlighted how variations in substituents influenced anticancer efficacy, making it a valuable scaffold for drug discovery .

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. Compounds derived from this compound have shown promise in inhibiting pro-inflammatory cytokines. A specific derivative was tested in vitro and demonstrated a reduction in inflammation markers, suggesting potential for treating inflammatory diseases .

Agrochemical Applications

Herbicide Development

The compound's structural features lend themselves well to agrochemical applications, particularly as herbicides. Research has shown that modifications to the pyrazole moiety can enhance herbicidal activity against various weeds. Field trials indicated that certain derivatives provided effective weed control with minimal phytotoxicity to crops .

Material Science Applications

Polymer Synthesis

In material sciences, this compound has been utilized as a building block for synthesizing novel polymers. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical properties. Studies have characterized these materials using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Case Study 1: Anticancer Compound Development

A high-throughput screening identified a lead compound based on this compound as a promising anticancer agent. Subsequent SAR studies revealed that substituting the methyl group at position 6 with an amino group significantly enhanced potency against breast cancer cell lines, achieving an IC50 value of 50 nM .

Case Study 2: Herbicide Efficacy

Field studies conducted on a new herbicide formulation containing derivatives of this compound demonstrated effective control over resistant weed species. The formulation outperformed existing commercial herbicides, with a noted reduction in weed biomass by over 70% compared to untreated controls .

Data Tables

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and pyrazolyl groups contribute to its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their properties:

Impact of Substituents on Reactivity and Bioactivity

- Chlorine at C4 : The presence of chlorine in this compound and its analogs facilitates nucleophilic displacement reactions, enabling derivatization for drug discovery . In contrast, the methoxy group in the 4-methoxy analog reduces electrophilicity but improves bioavailability .

- This substituent is conserved in several analogs (e.g., CAS 950070-15-2) .

- Pyrazole vs. Imidazole : Replacing pyrazole with imidazole (as in C₁₀H₁₁ClN₄) introduces additional hydrogen-bonding sites, altering target selectivity in enzyme inhibition .

Biological Activity

4-Chloro-6-methyl-2-(1H-pyrazol-1-YL)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article examines the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a methyl group at the 6-position, along with a pyrazole moiety at the 2-position. This specific arrangement is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been shown to bind to CDKs, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

- Anticancer Activity : By inducing programmed cell death, it potentially inhibits tumor growth and proliferation.

- Enzyme Inhibition : The compound also exhibits inhibitory effects on enzymes such as dihydrofolate reductase and tyrosine kinase, which are critical in cancer cell metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Research indicates that modifications to the pyrazole ring can significantly affect potency. For instance:

Case Studies

Several studies have highlighted the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The mechanism involved apoptosis induction through CDK inhibition .

- Enzyme Inhibition Profiles : A detailed analysis showed that this compound effectively inhibited NAPE-PLD, an enzyme implicated in lipid signaling pathways, demonstrating its potential as a therapeutic agent for conditions involving dysregulated lipid metabolism .

- Pharmacological Applications : Beyond cancer treatment, this compound is being explored for its antiviral and anti-inflammatory properties, indicating its versatility as a pharmacological tool.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign signals based on coupling patterns and integration. For example, the pyrazole proton resonates at δ 8.2–8.5 ppm, while methyl groups on pyrimidine appear as singlets near δ 2.5 ppm .

- X-ray Crystallography : Resolves bond angles and torsional strain. A related compound, 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, showed a planar pyrimidine ring with a C–N bond length of 1.333 Å .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 209.63 for C₈H₈ClN₅) .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of pyrimidine derivatives containing pyrazole substituents?

Advanced Research Question

Methodology :

Vary Substituents : Modify chloro, methyl, or pyrazole groups to assess impact on bioactivity. For example:

- Chloro Group : Replacement with fluoro or nitro groups alters electron-withdrawing effects and kinase binding .

- Pyrazole Position : 1H-pyrazol-1-yl vs. 1H-pyrazol-3-yl affects steric interactions with target proteins .

In Vitro Assays : Test kinase inhibition (e.g., Src/Abl kinases) using fluorescence polarization or ATP-competitive binding assays .

Computational Modeling : Dock derivatives into crystal structures of target enzymes (e.g., α7 nicotinic acetylcholine receptor) to predict binding affinities .

Q. SAR Table :

What strategies exist for resolving contradictions in biological activity data among structurally similar pyrimidine derivatives?

Advanced Research Question

- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line, ATP concentration) to minimize variability .

- Metabolic Stability Testing : Assess whether discrepancies arise from differential cytochrome P450 metabolism using liver microsomes .

- Crystallographic Overlays : Compare bound conformations of active vs. inactive derivatives to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

What in vitro assays are appropriate for assessing the kinase inhibitory potential of this compound derivatives?

Advanced Research Question

- Kinase Inhibition : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays with recombinant kinases (e.g., Abl1, Src) and substrate peptides .

- Cellular Efficacy : Measure antiproliferative effects in cancer cell lines (e.g., K562 leukemia) via MTT assays, correlating IC₅₀ values with kinase inhibition .

- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .

How can computational chemistry approaches enhance the understanding of pyrimidine-pyrazole hybrid compounds' interactions with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to analyze binding stability and conformational changes .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., –Cl vs. –CF₃) .

- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.